Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate
Description
Properties
Molecular Formula |
C34H41N7O5 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-5-7-10-23(3)46-34(44)39-32(35)24-12-15-26(16-13-24)37-22-30-38-27-21-25(14-17-28(27)40(30)4)33(43)41(20-18-31(42)45-6-2)29-11-8-9-19-36-29/h8-9,11-17,19,21,23,37H,5-7,10,18,20,22H2,1-4H3,(H2,35,39,44) |
InChI Key |
TWRJGTYSKJYQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings. Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts.
Scientific Research Applications
Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticoagulant and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, as an anticoagulant, it may inhibit thrombin, preventing blood clot formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s core structure includes:
- A benzimidazole ring (critical for thrombin binding).
- A pyridinyl group for enhanced solubility.
- A hexan-2-yloxy carbonyl group improving bioavailability.
- An ethyl ester prodrug moiety for oral absorption.
Table 1: Structural Analogs and Modifications
*Estimated based on molecular formulas.
Pharmacological and Physicochemical Comparisons
Binding Affinity :
Industrial and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
